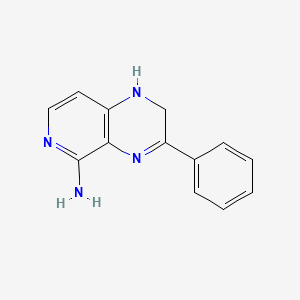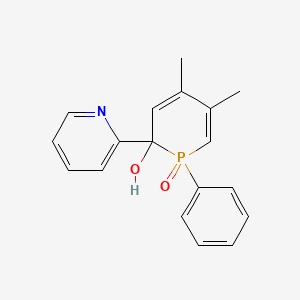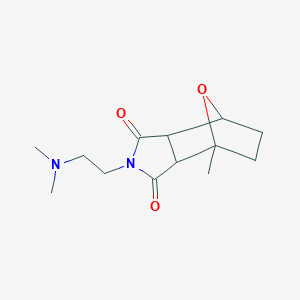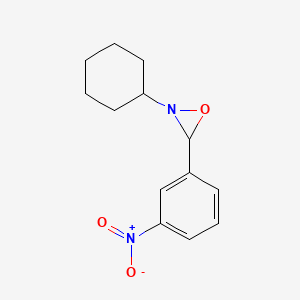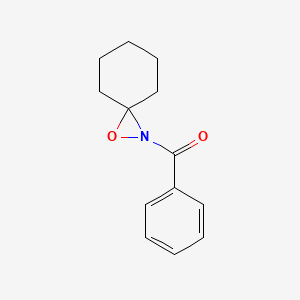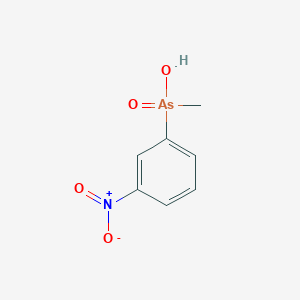
1,2-Cyclohexanedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanedicarboxamide is an organic compound with the molecular formula C8H14N2O2. It is a derivative of cyclohexane, where two carboxamide groups are attached to the first and second carbon atoms of the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedicarboxamide can be synthesized through the amidation of 1,2-cyclohexanedicarboxylic acid. The reaction typically involves the use of amine reagents under controlled conditions to form the desired carboxamide groups. One common method involves the use of peptide coupling agents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as in situ polymerization and microencapsulation to enhance the efficiency and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Cyclohexanedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The compound can participate in substitution reactions where one or both carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Applications De Recherche Scientifique
1,2-Cyclohexanedicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,2-Cyclohexanedicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,4-Cyclohexanedicarboxamide: Another derivative of cyclohexane with carboxamide groups at the first and fourth positions.
N,N’-Diethyl-N,N’-bis(2-hydroxyethyl)-1,2-cyclohexanedicarboxamide: A modified version with additional ethyl and hydroxyethyl groups.
Uniqueness: 1,2-Cyclohexanedicarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
5418-08-6 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
cyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C8H14N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12) |
Clé InChI |
LGFUGDIGUMLNBI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)

